

A Comparative Guide to Sodium Chromate and Potassium Dichromate for Alcohol Oxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the development of new pharmaceuticals and fine chemicals. Among the classical reagents for this transformation are hexavalent chromium compounds, notably sodium chromate (Na_2CrO_4) and potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$). While often used interchangeably, a nuanced understanding of their properties and performance is crucial for methodological optimization and reagent selection. This guide provides an objective comparison, supported by experimental data, to inform the discerning researcher.

Performance Comparison: Reactivity, Selectivity, and Yields

In acidic media, both sodium chromate and potassium dichromate form the same active oxidizing species, chromic acid (H_2CrO_4).^[1] This equivalence in the reactive intermediate means that for many applications, their performance in alcohol oxidation is comparable. Primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols yield ketones.^{[2][3][4][5]} Tertiary alcohols are generally resistant to oxidation under these conditions.^{[2][3][4][5]}

The key differentiator between the two reagents lies in their solubility. Sodium dichromate exhibits significantly higher solubility in water compared to potassium dichromate, which can be

an advantage in preparing concentrated stock solutions.[6][7]

While both are strong oxidizing agents, selectivity for the partial oxidation of primary alcohols to aldehydes can be challenging and often requires specific reaction conditions, such as immediate distillation of the lower-boiling aldehyde as it forms.[3] For more reliable and milder oxidation to aldehydes, alternative reagents like Pyridinium Chlorochromate (PCC) are often preferred.[2][5] However, under specific conditions, such as the use of potassium dichromate with Lewis acids, high yields for the selective oxidation of benzylic alcohols to aldehydes have been reported.[8]

The following tables summarize experimental data for alcohol oxidation using potassium dichromate, which, due to the formation of the same active oxidant, serves as a strong proxy for the expected performance of sodium chromate under similar conditions.

Table 1: Oxidation of α -Nitro Alcohols to α -Nitro Ketones with Potassium Dichromate[9]

Entry	Substrate (α -Nitro Alcohol)	R ¹	R ²	Product (α - Nitro Ketone)	Yield (%)
2a	3-nitro-2- butanol	CH ₃	CH ₃	3-nitro-2- butanone	95
2b	3-nitro-2- pentanol	C ₂ H ₅	CH ₃	3-nitro-2- pentanone	95
2c	2-nitro-3- hexanol	CH ₃	(CH ₂) ₂ CH ₃	2-nitro-3- hexanone	93
2d	2-nitro-3- heptanol	CH ₃	(CH ₂) ₃ CH ₃	2-nitro-3- heptanone	93
2e	2-nitro-3- nonanol	CH ₃	(CH ₂) ₅ CH ₃	2-nitro-3- nonanone	87
2f	2-nitro-3- decanol	CH ₃	(CH ₂) ₆ CH ₃	2-nitro-3- decanol	85
2g	2-nitro-5- methyl-3- hexanol	CH ₃	CH ₂ CH(CH ₃) ₂	2-nitro-5- methyl-3- hexanone	90
2h	1-phenyl-2- nitro-1- propanol	CH ₃	C ₆ H ₅	1-phenyl-2- nitro-1- propanone	95

Reaction conditions involved the gradual addition of the nitro alcohol to a cooled, stirring solution of potassium dichromate and water, followed by the dropwise addition of sulfuric acid.

Table 2: Solvent-Free Oxidation of Benzylic Alcohols with Potassium Dichromate and AlCl₃[8]

Entry	Substrate (Alcohol)	Product (Aldehyde/Ketone)	Time (min)	Yield (%)
1	Benzyl alcohol	Benzaldehyde	15	95
2	4-Methylbenzyl alcohol	4-Methylbenzaldehyde	15	92
3	4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	10	95
4	4-Chlorobenzyl alcohol	4-Chlorobenzaldehyde	20	90
5	4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	30	85
6	Benzhydrol	Benzophenone	5	100

This methodology demonstrates high yields and selectivity for benzylic alcohols under solvent-free conditions in the presence of a Lewis acid.

Experimental Protocols

Below are detailed experimental methodologies for alcohol oxidation using acidified dichromate solutions. Given the similar reactivity, these protocols are applicable to both sodium and potassium dichromate, with adjustments for molar equivalents based on their respective molecular weights.

Protocol 1: General Oxidation of a Secondary Alcohol to a Ketone

This procedure is adapted from standard laboratory practices for chromic acid oxidation.

Materials:

- Secondary alcohol (e.g., propan-2-ol)
- Potassium dichromate(VI) or Sodium dichromate(VI) dihydrate
- Concentrated sulfuric acid
- Water
- Apparatus for heating under reflux and distillation

Procedure:

- Prepare the oxidizing solution by carefully dissolving the dichromate salt in water and slowly adding concentrated sulfuric acid with cooling.
- In a round-bottom flask, place the secondary alcohol.
- Slowly add the acidified dichromate solution to the alcohol. The mixture is then heated under reflux.
- The progress of the reaction is indicated by a color change from orange ($\text{Cr}_2\text{O}_7^{2-}$) to green (Cr^{3+}).^[3]
- After the reaction is complete, the ketone can be separated from the reaction mixture by distillation.

Protocol 2: Modified Oxidation of α -Nitro Alcohols to α -Nitro Ketones^[9]

Materials:

- α -Nitro alcohol
- Potassium dichromate
- Sulfuric acid

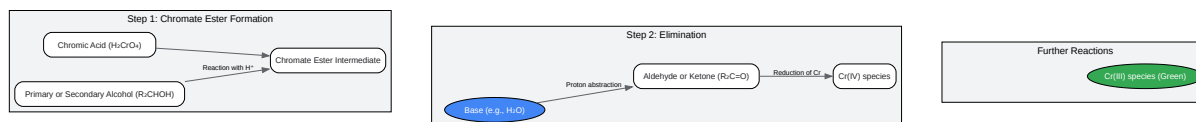
- Water
- Dichloromethane
- 5% Sodium carbonate solution
- Anhydrous sodium sulfate
- Three-necked flask with condenser and addition funnel

Procedure:

- In a three-necked flask, mix potassium dichromate (0.069 mol) and water (35 mL) with constant mechanical stirring.
- Cool the stirring solution and gradually add the corresponding α -nitro alcohol (0.13 mol). Continue stirring for an additional 10 minutes.
- Prepare a cooled solution of H_2SO_4 (30 mL) in water (18 mL) and add it drop-wise to the reaction mixture over a period of 1 hour.
- After the addition is complete, add 100 mL of water to the reaction mixture.
- Extract the mixture with dichloromethane (3 x 150 mL).
- Wash the combined organic layers sequentially with water (200 mL) and 5% sodium carbonate solution (200 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude α -nitro ketone.

Reaction Mechanism and Workflow

The oxidation of an alcohol by chromic acid proceeds through the formation of a chromate ester intermediate. The subsequent steps involve the removal of a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group and the reduction of chromium.



[Click to download full resolution via product page](#)

Caption: General mechanism for the oxidation of alcohols by chromic acid.

Safety and Handling

Both sodium chromate and potassium dichromate are strong oxidizing agents and are classified as toxic and carcinogenic.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7] All procedures should be conducted in a well-ventilated fume hood.[7] Due to the environmental hazards associated with hexavalent chromium, all waste must be collected and disposed of in accordance with institutional and regulatory guidelines.

Conclusion

For the oxidation of alcohols, sodium chromate and potassium dichromate can be considered functionally equivalent in terms of their reactivity, as both form chromic acid in acidic solutions. The choice between them may be guided by practical considerations such as cost and solubility, with sodium dichromate offering a significant advantage in aqueous solubility. While they are potent oxidizing agents for converting primary alcohols to carboxylic acids and secondary alcohols to ketones, achieving selective oxidation to aldehydes is less straightforward and often necessitates the use of milder, more specialized reagents. The inherent toxicity and environmental concerns of hexavalent chromium compounds also warrant careful consideration and the exploration of greener alternatives where feasible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium dichromate - Wikipedia [en.wikipedia.org]
- 7. Sodium dichromate is more soluble than potassium dichromate, The latter i.. [askfilo.com]
- 8. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How is sodium chromate converted into sodium dichromate in the manufacture of potassium dichromate from chromite ore ?a.) By the action of concentrated sulphuric acidb.) By roasting with soda ashc.) By the action of sodium hydroxided.) By the action of limestone [vedantu.com]
- To cite this document: BenchChem. [A Comparative Guide to Sodium Chromate and Potassium Dichromate for Alcohol Oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078661#sodium-chromate-vs-potassium-dichromate-for-alcohol-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com